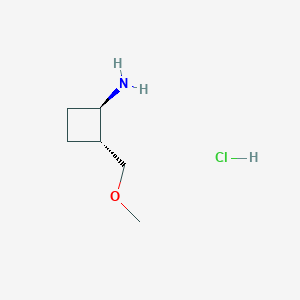![molecular formula C19H27NO4S B2557603 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide CAS No. 2034408-25-6](/img/structure/B2557603.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the linear formula C17H27NO5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 389.536 . The InChI code for a similar compound, (S)-2-methylazetidine ((1R,4S)-7,7-dimethyl-2-oxobicyclo [2.2.1]heptan-1-yl)methanesulfonate, is 1S/C10H16O4S.C4H9N/c1-9 (2)7-3-4-10 (9,8 (11)5-7)6-15 (12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3, (H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. It has a molecular weight of 389.536 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Physicochemical Properties and Ecotoxicity
A study on protic ionic liquids (PILs), which include compounds structurally similar to 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide, explored their physicochemical properties, Brönsted acidity, and ecotoxicity. These PILs were synthesized with camphorsulfonate anion and various imidazolium cations, showing strong Brönsted acidities and different physicochemical behaviors based on alkyl and aromatic substitutions. This research provides insights into how the molecular structure influences properties like density, viscosity, and thermal stability, which are crucial for their applications in green chemistry and biocompatible materials (Sardar et al., 2018).
Reactivity and Synthesis Applications
Another aspect of scientific research focuses on the reactivity and synthesis applications of compounds related to this compound. Studies have shown how these compounds can be involved in synthesis reactions, such as the formation of 1,1-dilithio derivatives and their subsequent reactions with electrophiles, highlighting their potential in creating complex organic molecules and intermediates for pharmaceuticals and materials science (Bongini et al., 1976).
Environmental and Catalytic Applications
Research into the environmental applications of similar compounds has revealed their potential in addressing pollution and catalyzing reactions that are environmentally benign. For example, the methane monooxygenase enzyme system, which includes compounds with structural similarities, has been shown to oxidize a wide range of substrates, including methane, suggesting potential applications in bioremediation and as models for designing synthetic catalysts for methane activation and other challenging chemical transformations (Colby et al., 1977).
Safety and Hazards
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-18(2)15-8-9-19(18,17(22)11-15)13-25(23,24)20-12-16(21)10-14-6-4-3-5-7-14/h3-7,15-16,20-21H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXEBXJTKWLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(CC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)




![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)


![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)